(2R,6S)-2-Ethenyl-6-methylpiperidine
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Overview
Description
(2R,6S)-2-Ethenyl-6-methylpiperidine is a chiral compound with a piperidine ring structure. This compound is notable for its unique stereochemistry, which can influence its chemical reactivity and biological activity. The presence of both an ethenyl group and a methyl group on the piperidine ring makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2-Ethenyl-6-methylpiperidine typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2,6-disubstituted piperidine derivative. The reaction conditions often include the use of a rhodium or ruthenium catalyst, along with a chiral ligand to induce the desired stereochemistry .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include steps for the purification and isolation of the desired enantiomer, such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2-Ethenyl-6-methylpiperidine can undergo various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The compound can be reduced to form a saturated piperidine derivative.
Substitution: The ethenyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents can be used for substitution reactions.
Major Products Formed
Epoxide: Formed by the oxidation of the ethenyl group.
Diol: Formed by the dihydroxylation of the ethenyl group.
Saturated Piperidine: Formed by the reduction of the ethenyl group.
Scientific Research Applications
(2R,6S)-2-Ethenyl-6-methylpiperidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,6S)-2-Ethenyl-6-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The ethenyl group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- (2R,6S)-1,2,6-Trimethylpiperazine
- (2R,6S)-2,6-Diaminoheptanedioic acid
- (2R,6S)-irone
Uniqueness
(2R,6S)-2-Ethenyl-6-methylpiperidine is unique due to its specific stereochemistry and the presence of both an ethenyl and a methyl group on the piperidine ring. This combination of features can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
752199-77-2 |
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Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(2R,6S)-2-ethenyl-6-methylpiperidine |
InChI |
InChI=1S/C8H15N/c1-3-8-6-4-5-7(2)9-8/h3,7-9H,1,4-6H2,2H3/t7-,8-/m0/s1 |
InChI Key |
LARCQDAKZFWKDB-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H](N1)C=C |
Canonical SMILES |
CC1CCCC(N1)C=C |
Origin of Product |
United States |
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